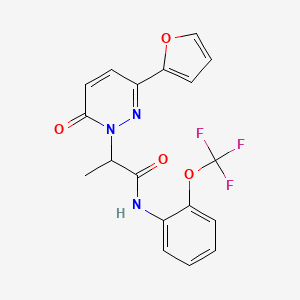

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide

Description

Propriétés

IUPAC Name |

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4/c1-11(24-16(25)9-8-13(23-24)14-7-4-10-27-14)17(26)22-12-5-2-3-6-15(12)28-18(19,20)21/h2-11H,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJUZAPKAMVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1OC(F)(F)F)N2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide is a novel derivative within the class of heterocyclic compounds, specifically pyridazinones. This compound has garnered attention for its potential biological activities, particularly regarding its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C15H17F3N3O3

- Molecular Weight : 340.31 g/mol

- CAS Number : 923074-03-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammation and cancer pathways. The presence of the furan and pyridazinone moieties suggests potential interactions with enzymes and receptors that modulate cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory responses, potentially affecting cyclooxygenase (COX) and lipoxygenase pathways.

- Modulation of Receptor Activity : It is hypothesized that this compound can act as an agonist or antagonist at formyl peptide receptors (FPRs), which are crucial in regulating immune responses and inflammation.

Anticancer Properties

Studies indicate that compounds similar to 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide exhibit significant anticancer activity. For instance, research on related compounds has shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

| Compound | Target | Effect |

|---|---|---|

| FPP-3 | MCF-7 Cells | Reduced DMBA-DNA adduct formation |

| BNC105 | Tubulin | Antiproliferative activity |

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies showing that similar derivatives can reduce the expression of pro-inflammatory cytokines and inhibit pathways leading to inflammation.

Case Studies

- Chemopreventive Effects : A study on a structurally related compound demonstrated its ability to reduce genotoxicity induced by carcinogens in human breast cancer cells (MCF-7). The compound inhibited CYP1A1 and CYP1B1 gene expression, suggesting it could modulate phase I and II detoxifying enzymes .

- Cell Proliferation Inhibition : In vitro assays have shown that related pyridazinone derivatives can significantly inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, through mechanisms involving apoptosis induction and cell cycle regulation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyridazinone derivatives are often modified at the 3- and 6-positions to optimize bioactivity. Below is a comparative analysis of key analogs:

Functional Group Impact on Bioactivity

- Furan-2-yl vs. Phenyl Groups: The furan-2-yl group in the target compound (vs.

- Trifluoromethoxy vs. Halogenated Aryl Groups : The 2-(trifluoromethoxy)phenyl group in the target compound differs from the 3,4,5-trifluorophenyl group in . The former’s –OCF₃ group provides stronger electron-withdrawing effects, which may alter receptor binding kinetics .

Limitations and Data Gaps

- No bioactivity data (e.g., IC₅₀, Ki) are available for the target compound or its closest analogs (–8), limiting direct pharmacological comparisons.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. Key steps include:

- Substitution reactions : Alkaline conditions for coupling furan-2-yl groups to the pyridazinone core (e.g., using 2-pyridinemethanol as a nucleophile) .

- Reduction : Iron powder under acidic conditions to reduce nitro intermediates to amines .

- Condensation : Cyanoacetic acid or similar reagents with condensing agents (e.g., DCC or EDCI) to form the final propanamide backbone .

- Optimization : Temperature control (50–80°C), solvent selection (DMSO or acetonitrile), and catalysts (palladium/copper salts) are critical for yield and purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm bond connectivity and functional groups (e.g., furan protons at δ 6.3–7.4 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₅F₃N₂O₄: 417.1062) .

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtained .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

- Methodology :

- Lipophilicity : The trifluoromethoxy (OCF₃) group increases logP values by ~1.5 units compared to methoxy analogs, enhancing membrane permeability .

- Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism, as shown in microsomal stability assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?

- Methodology :

- Dose-Response Studies : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Target Specificity Profiling : Use kinase/GPCR panels to rule off-target effects (e.g., cross-reactivity with COX-2 observed in similar compounds) .

- Structural Analog Comparison : Compare activity of derivatives lacking the furan or trifluoromethoxy groups to isolate pharmacophore contributions .

Q. How can computational modeling predict binding modes of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PDE4 or EGFR. Key interactions include:

- Hydrogen bonding between pyridazinone carbonyl and catalytic lysine residues.

- π-π stacking of the furan ring with hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding poses .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodology :

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Plasma Stability Assays : Exposure to human/mouse plasma (1–4 hours) followed by LC-MS quantification of intact compound .

Q. How can reaction intermediates be characterized to troubleshoot low yields in large-scale synthesis?

- Methodology :

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., nitro reduction to amine) .

- Purification Protocols : Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) for challenging intermediates .

Key Considerations for Researchers

- Contradictory Data : Discrepancies in biological activity may arise from assay conditions (e.g., serum concentration, cell line variability). Standardize protocols across labs .

- Scale-up Challenges : Pilot-scale synthesis (≥10 g) often requires switching from DMSO to toluene for cost and safety reasons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.